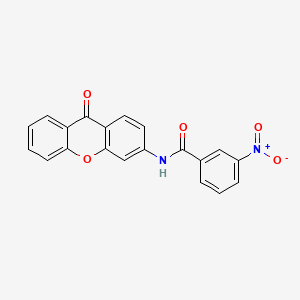

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound that belongs to the class of xanthone derivatives. Xanthone derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

Analyse Chemischer Reaktionen

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. The compound intercalates into DNA, disrupting the enzyme’s function and leading to the inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions .

Vergleich Mit ähnlichen Verbindungen

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other xanthone derivatives such as:

Biologische Aktivität

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a xanthone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This compound is recognized for its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a significant subject of study in medicinal chemistry.

The compound can be synthesized through a series of chemical reactions involving starting materials such as 9-oxo-9H-xanthene-3-carboxylic acid and 3-nitrobenzoyl chloride. The synthesis typically involves converting the carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by nucleophilic substitution reactions to form the final product.

The primary mechanism of action for this compound involves its interaction with topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA, this compound disrupts the function of topoisomerase II, leading to inhibition of cancer cell proliferation. Molecular docking studies have demonstrated that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human promyelotic leukemia HL-60 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | DNA intercalation and inhibition |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory responses. The anti-inflammatory activity is attributed to its ability to inhibit inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production during inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Assay | Result |

|---|---|

| iNOS Inhibition | IC50 = 20 µM |

| COX-2 Inhibition | Significant reduction observed |

| TNF-α Production | Decreased by 40% |

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Anticancer Studies : A study reported that this compound effectively inhibited the proliferation of several cancer cell lines with IC50 values ranging from 10 µM to 15 µM, indicating potent cytotoxicity .

- Inflammation Models : In vivo models demonstrated that treatment with this compound led to reduced inflammation markers and improved outcomes in models of chronic inflammation .

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups, suggesting its efficacy as a potential therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

3-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGFTAKKHDKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.